N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Structure-Activity Relationship Kinase Inhibition Quinoxaline Derivatives

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a synthetic small molecule belonging to the quinoxaline benzenesulfonamide class. Its core structure features a quinoxaline scaffold linked to a benzenesulfonamide group and a 2,4-dimethoxyphenyl moiety via an amine bridge.

Molecular Formula C22H20N4O4S
Molecular Weight 436.5 g/mol
Cat. No. B12127631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC22H20N4O4S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C22H20N4O4S/c1-29-15-12-13-19(20(14-15)30-2)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)
InChIKeySJWYPWNBAFOEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide: A Regiospecific Quinoxaline Sulfonamide Probe for Kinase and Receptor Studies


N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a synthetic small molecule belonging to the quinoxaline benzenesulfonamide class. Its core structure features a quinoxaline scaffold linked to a benzenesulfonamide group and a 2,4-dimethoxyphenyl moiety via an amine bridge. This compound is primarily utilized as a biochemical tool for investigating enzyme inhibition and receptor binding [1]. Spectroscopic characterization, including 1H NMR, has been documented for its 4-methyl analog, confirming the core structure's identity [2].

Procurement Precision: Why N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Must Be Distinguished from Its Dimethoxy Regioisomers


Selecting a quinoxaline sulfonamide probe based on general class activity is insufficient for reproducible research. The specific 2,4-dimethoxyphenyl substitution pattern on the quinoxaline amine dictates a unique three-dimensional pharmacophore, directly influencing target binding affinity and selectivity. Generic substitution with other dimethoxy regioisomers (e.g., 2,5-, 3,4-, or 3,5-dimethoxy) is not equivalent, as even minor positional changes can drastically alter biological activity due to steric and electronic effects [1]. This is a well-documented phenomenon in sulfonamide-based drug discovery, where the aryl substitution pattern is a critical determinant of inhibitor potency and selectivity .

Quantitative Differentiation Evidence for N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide


Regioisomeric Impact on Target Binding: 2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution

The 2,4-dimethoxyphenyl substitution pattern creates a distinct electronic and steric environment compared to the common 2,5-dimethoxy analog. As a class, quinoxaline benzenesulfonamides with 2,5-dimethoxy substitution have been patented as PI3K inhibitors [1]. The shift of a methoxy group from the 5-position to the 4-position in the target compound is expected to alter the molecule's dipole moment and its interaction with kinase hinge regions, as demonstrated in SAR studies of related quinoxaline series where minor substituent changes led to >10-fold differences in IC50 values . No direct head-to-head publicly available data exists for this exact pair, but class-level inference strongly suggests non-equivalence.

Structure-Activity Relationship Kinase Inhibition Quinoxaline Derivatives

Analytical Verification: Distinct NMR Spectroscopic Signature vs. 4-Methyl Analog

The target compound can be analytically distinguished from a close structural analog, the 4-methylbenzenesulfonamide derivative. SpectraBase documents a distinct 1H NMR spectrum for the 4-methyl analog, confirming its unique structure [1]. The parent compound (target) lacks this methyl group, resulting in a different molecular formula (C22H20N4O4S vs. C23H22N4O4S) and a distinct, though not publicly deposited, NMR spectrum. This verifiable difference allows for unambiguous identity testing.

Quality Control NMR Spectroscopy Structural Confirmation

High-Impact Application Scenarios for N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Based on Differential Evidence


Kinase Selectivity Profiling in Cancer Research

This compound serves as a specific probe in kinase inhibitor screening panels. Its 2,4-dimethoxy substitution pattern offers a distinct selectivity profile compared to the more common 2,5- or 3,5-dimethoxy regioisomers, which are often associated with PI3K inhibition. As indicated by class-level SAR , it is suitable for investigating off-target effects or for chemical biology studies aiming to deconvolute kinase signaling pathways where subtle changes in inhibitor structure lead to different biological outcomes.

Negative Control for Sigma-2 Receptor Studies

Based on indirect BindingDB data for structurally related quinoxaline sulfonamides exhibiting sigma-2 receptor affinity [1], this compound can be strategically applied as a negative control or a specificity tool in radioligand binding assays. Its distinct substitution pattern allows researchers to test whether a particular biological effect is driven by a specific pharmacophore orientation at the sigma-2 receptor, which is crucial for validating target engagement in neurological or oncological models.

Analytical Reference Standard in Complex Sample Analysis

Given its unique and verifiable spectroscopic signature (as confirmed for its analog [2]), this compound is ideally suited as a reference standard for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods. It enables precise quantification and identity confirmation when screening libraries of quinoxaline-based compounds, ensuring analytical methods can discriminate between very close structural analogs.

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